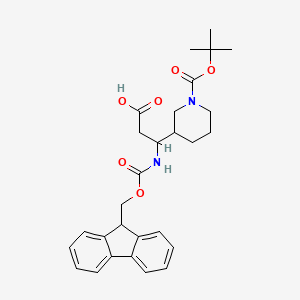

3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid

Description

BenchChem offers high-quality 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)24(15-25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPPZFQDBBUTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid: A Key Building Block for Advanced Peptidomimetics

Executive Summary

This technical guide provides an in-depth analysis of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, a non-canonical, stereochemically complex β-amino acid derivative. This molecule serves as a sophisticated building block in modern medicinal chemistry and peptide science. Its unique architecture, featuring an orthogonal Fmoc/Boc protection strategy and a conformationally restricting piperidine scaffold, makes it an invaluable tool for the synthesis of advanced peptidomimetics and peptide-based therapeutics. We will explore its structural components, the rationale behind its design, a representative synthetic pathway, and its critical applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel peptide-based molecules.

Chemical Profile and Structural Elucidation

3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a precisely engineered molecule designed for incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). Its structure is a convergence of three key chemical motifs: a β-amino acid backbone, a piperidine side chain, and orthogonal protecting groups.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄N₂O₆ | [1] |

| Molecular Weight | 494.58 g/mol | [1] |

| Typical Purity | ≥97-98% | [1][] |

| Appearance | Typically a white to off-white powder | N/A |

| Core Structure | β-Amino Acid with Piperidine Side Chain | N/A |

Structural Breakdown

The molecule's utility is derived directly from its tripartite structure:

-

β-Amino Acid Backbone: Unlike natural α-amino acids, the amino group is attached to the β-carbon (C3) of the propanoic acid chain. The incorporation of β-amino acids into peptides creates "β-peptides" or hybrid peptides. This structural alteration is a cornerstone of peptidomimetic design, as it often confers remarkable resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting therapeutic.[3]

-

Piperidine Scaffold: The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in clinically approved drugs.[4] Its inclusion as the amino acid side chain serves multiple purposes:

-

Conformational Constraint: It locks the side chain's conformation, reducing the peptide's flexibility. This can lead to higher binding affinity and selectivity for the biological target.

-

Pharmacokinetic Modulation: The piperidine motif can improve critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the overall druggability of the final molecule.[4][5]

-

Vectorial Diversity: The piperidine ring can be further functionalized to introduce additional pharmacophoric elements.

-

-

Orthogonal Protecting Groups (Fmoc and Boc): The molecule is designed for seamless integration into Fmoc-based SPPS workflows.[6][7]

-

Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This group protects the backbone amino group. It is base-labile, typically removed using a solution of piperidine in an organic solvent.[][8][9] This deprotection allows for the sequential addition of the next amino acid in the peptide chain.

-

Side-Chain N-Boc Group (tert-butoxycarbonyl): This group protects the nitrogen atom of the piperidine ring. It is acid-labile and stable to the basic conditions used for Fmoc removal.[10][] The Boc group remains on the side chain throughout the chain assembly process and is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[7]

-

The Power of Orthogonality in Peptide Synthesis

The strategic use of Fmoc and Boc protecting groups is a classic example of orthogonal protection, a cornerstone of modern chemical synthesis.[10] In the context of SPPS, this means that one protecting group can be removed selectively in the presence of the other, allowing for precise, stepwise control over the peptide chain elongation.

The typical workflow within an automated peptide synthesizer proceeds as follows:

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine solution. The side-chain Boc group on the piperidyl residue remains intact.

-

Activation & Coupling: The incoming amino acid, 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, is activated and coupled to the newly freed N-terminal amine.

-

Wash: Excess reagents are washed away.

-

Repeat: The cycle repeats until the full peptide sequence is assembled.

-

Final Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% TFA). This final step simultaneously removes the acid-labile Boc group from the piperidine side chain and other acid-labile side-chain protecting groups.

Detailed Experimental Protocol

Step 1: Hydantoin Formation (Bucherer-Bergs Reaction)

-

Rationale: This classic reaction efficiently creates the α-amino acid precursor from a ketone.

-

Procedure: N-benzyl-4-piperidone is reacted with ammonium carbonate and a cyanide source (e.g., trimethylsilyl cyanide) in a suitable solvent like methanol. [12]The reaction mixture is stirred at elevated temperature to form the corresponding hydantoin intermediate.

Step 2: Hydrolysis to Amino Acid

-

Rationale: The hydantoin ring is opened under harsh hydrolytic conditions to yield the free amino acid.

-

Procedure: The hydantoin from Step 1 is heated under reflux with a strong base (e.g., aqueous NaOH) or acid. Following reaction completion, the pH is adjusted to the isoelectric point to precipitate the amino acid, which is then isolated by filtration. [12] Step 3: Side-Chain Boc Protection

-

Rationale: The more nucleophilic piperidine nitrogen must be protected before the final Fmoc protection step to ensure selectivity.

-

Procedure: The amino acid from Step 2 is dissolved in a solvent mixture (e.g., dioxane/water). An acid-binding agent (e.g., Na₂CO₃) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). [12]The reaction proceeds to yield the N-Boc protected amino acid.

Step 4: Debenzylation

-

Rationale: The N-benzyl group, used as a robust protecting group for the piperidine nitrogen during the initial harsh steps, is now removed under milder conditions.

-

Procedure: The product from Step 3 is subjected to catalytic hydrogenation. This is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. [12]This step selectively cleaves the benzyl group, yielding the secondary amine.

Step 5: Nα-Fmoc Protection

-

Rationale: The final protecting group is installed on the amino acid's primary amine.

-

Procedure: The debenzylated product from Step 4 is dissolved in a suitable solvent system. A base is added, and the solution is cooled. N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added portion-wise. [12]The reaction yields the final desired product, 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid.

Step 6: Purification and Characterization

-

Rationale: This is a self-validating step to ensure the integrity of the final product.

-

Procedure: The crude product is purified using column chromatography. The final purity is confirmed to be >98% by RP-HPLC, and the structure is validated by ¹H NMR and LC-MS to confirm the correct molecular weight.

Applications in Drug Discovery and Peptide Science

The primary application of this building block is as a specialized monomer in the synthesis of peptide-based drugs and research tools. [13]

-

Enhanced Metabolic Stability: By replacing a natural α-amino acid with this β-amino acid, the resulting peptide bond is often shielded from proteolytic cleavage, significantly extending the molecule's biological half-life.

-

Receptor Selectivity and Potency: The conformationally rigid piperidine scaffold can orient key pharmacophoric groups in an optimal geometry for binding to a biological target, such as a G-protein coupled receptor (GPCR) or an enzyme active site. This can dramatically increase potency and selectivity over a more flexible linear peptide.

-

Development of Peptidomimetics: This building block is fundamental to the field of peptidomimetics, which aims to create molecules that mimic the biological activity of natural peptides but possess superior drug-like properties. [3]* Probing Biological Systems: Researchers use amino acids like this to synthesize probes for studying protein-protein interactions, enzyme mechanisms, and signaling pathways. The unique structural properties allow for systematic investigation of structure-activity relationships (SAR).

Conclusion

3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its rational design, combining a degradation-resistant β-amino acid backbone with a conformationally-defining piperidine scaffold and a user-friendly orthogonal protection scheme, provides peptide chemists with a powerful component for constructing next-generation therapeutics. As the demand for peptides with enhanced stability, potency, and selectivity continues to grow, the use of such sophisticated, unnatural amino acids will undoubtedly become increasingly central to the development of novel drugs for a wide range of human diseases.

References

- Vertex AI Search. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc Amino Acids. Retrieved January 7, 2026.

- Synblock. (n.d.). CAS 457060-97-8 | 2-(Fmoc-amino)-3-(1-BOC-3-piperidyl)propanoic acid. Retrieved January 7, 2026.

- BOC Sciences. (n.d.). Fmoc Amino Acids. Retrieved January 7, 2026.

- ResearchGate. (n.d.). Reaction of Fmoc-Val-OH with 20% piperidine in DMF was analyzed through... Retrieved January 7, 2026.

- CymitQuimica. (n.d.). (S)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid, 95%. Retrieved January 7, 2026.

- Chem-Impex. (n.d.). (R)-Fmoc-2-amino-3-(3-(Boc-amino)-propylsulfanyl)-propionic acid. Retrieved January 7, 2026.

- ChemicalBook. (n.d.). 2-(FMoc-aMino)-3-(1-Boc-3-piperidyl)propanoic Acid. Retrieved January 7, 2026.

- Google Patents. (2023). CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc).

- Santa Cruz Biotechnology. (n.d.). Boc-Pip(Fmoc)-OH | CAS 368866-07-3. Retrieved January 7, 2026.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 7, 2026.

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 7, 2026, from [Link]

- Advanced ChemTech. (n.d.). Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis. Retrieved January 7, 2026.

- BOC Sciences. (n.d.).

- ChemPep. (n.d.). Fmoc-Trp(Boc)-OH. Retrieved January 7, 2026.

- ResearchGate. (n.d.). Synthesis of Fmoc-K O (Boc)-OH (1). Retrieved January 7, 2026.

- ResearchGate. (n.d.). Scheme 8: Removal of the Fmoc protective group with piperidine. Retrieved January 7, 2026.

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved January 7, 2026, from [Link]

- Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved January 7, 2026.

- ChemicalBook. (n.d.). 3-(FMoc-aMino)-3-(1-Boc-3-piperidyl)propanoic Acid. Retrieved January 7, 2026.

- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Retrieved January 7, 2026.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 7, 2026.

-

PubMed. (2008). Convenient Synthetic Route to an Enantiomerically Pure FMOC Alpha-Amino Acid. Retrieved January 7, 2026, from [Link]

- PubChem. (n.d.). Fmoc-3-(1-Morpholinyl)-L-Ala-OH. Retrieved January 7, 2026.

Sources

- 1. CAS 457060-97-8 | 2-(Fmoc-amino)-3-(1-BOC-3-piperidyl)propanoic acid - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 12. CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc) -OH - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

Structure of Fmoc-Boc protected piperidyl amino acid

<_ _> An In-depth Technical Guide to the Structure, Synthesis, and Application of Fmoc-Boc Protected Piperidyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Fmoc-Boc protected piperidyl amino acids, a class of non-canonical amino acids of significant interest in medicinal chemistry and drug discovery. We will delve into the molecular architecture, strategic advantages of the dual Fmoc/Boc orthogonal protection scheme, and the unique conformational constraints imparted by the piperidine scaffold. This document will further detail a robust synthetic protocol, characterization methodologies, and the application of these building blocks in solid-phase peptide synthesis (SPPS) to generate novel peptidomimetics with enhanced therapeutic potential.

PART 1: The Strategic Importance of Fmoc-Boc Protected Piperidyl Amino Acids in Modern Drug Discovery

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of approved therapeutic agents.[1][2] Its incorporation into peptide structures as a constrained amino acid analog offers a powerful strategy to overcome many of the inherent limitations of natural peptides as drug candidates, such as poor metabolic stability and conformational flexibility.[3][4][5] By pre-organizing the peptide backbone, these constrained amino acids can enhance binding affinity, selectivity, and bioavailability.[5][6][7]

The dual protection of these piperidyl amino acids with both a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group is a cornerstone of their utility. This orthogonal protection strategy allows for the selective removal of one protecting group without affecting the other, providing precise control during the stepwise assembly of complex peptide sequences in solid-phase peptide synthesis (SPPS).[8][9][10] The Fmoc group, which is base-labile, is typically used to protect the α-amino group for chain elongation, while the acid-labile Boc group often protects a functional group on the piperidine ring itself.[][12]

PART 2: Molecular Architecture and Synthesis

2.1. Core Structure and Conformational Implications

An Fmoc-Boc protected piperidyl amino acid is a chiral heterocyclic compound. A representative example is (S)-1-Boc-4-(Fmoc-amino)piperidine-2-carboxylic acid. The piperidine ring introduces a significant conformational constraint on the peptide backbone, limiting the accessible dihedral angles and promoting specific secondary structures.[6][13] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[5]

The stereochemistry at the α-carbon and any other chiral centers on the piperidine ring is critical for defining the three-dimensional orientation of the side chains and their interactions with the target receptor.

2.2. Synthesis of Fmoc-Boc Protected Piperidyl Amino Acids

The synthesis of these specialized amino acids is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic route starting from a commercially available piperidine derivative is outlined below.

Experimental Protocol: Synthesis of (S)-1-Boc-4-(Fmoc-amino)piperidine-2-carboxylic acid

-

Starting Material: Commercially available (S)-1-Boc-piperidine-2-carboxylic acid.

-

Introduction of the Amino Group: The carboxylic acid at the 2-position is converted to an amide, followed by a Hofmann rearrangement to yield the corresponding 2-amino derivative.

-

Boc Protection of the Ring Nitrogen: The secondary amine of the piperidine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Fmoc Protection of the Exocyclic Amine: The newly introduced amino group at the 4-position is then protected with an Fmoc group using Fmoc-Cl or Fmoc-OSu.[12][14][15]

-

Purification and Characterization: The final product is purified by column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

The use of a Hofmann rearrangement is a classic and reliable method for converting an amide to a primary amine with one less carbon atom.

-

The Boc protection of the ring nitrogen is crucial to prevent its reaction during the subsequent Fmoc protection step.

-

The choice between Fmoc-Cl and Fmoc-OSu depends on the specific reaction conditions and the desired reactivity. Fmoc-OSu is often preferred due to its higher stability and reduced formation of side products.[14]

2.3. Characterization

The identity and purity of the synthesized Fmoc-Boc protected piperidyl amino acid must be rigorously confirmed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | To confirm the presence and connectivity of all protons in the molecule. | Characteristic peaks for the Fmoc, Boc, and piperidine ring protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | To confirm the carbon framework of the molecule. | Resonances corresponding to all carbon atoms, including the carbonyl carbons of the protecting groups and the carboxylic acid. |

| Mass Spectrometry (ESI-MS) | To determine the molecular weight of the compound. | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the target molecule. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak indicating high purity.[14] |

PART 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Boc protected piperidyl amino acids is as building blocks in SPPS to create novel peptidomimetics.[16][17][18] The orthogonal nature of the Fmoc and Boc protecting groups is central to their utility in this process.[8][9]

3.1. The Fmoc/tBu SPPS Strategy

Fmoc-based SPPS is the most common method for peptide synthesis.[19] It involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.[14][20]

Experimental Protocol: Incorporation of an Fmoc-Boc Protected Piperidyl Amino Acid into a Peptide Sequence

-

Resin Preparation: The synthesis begins with a resin, typically a Rink Amide or Wang resin, which is swelled in a suitable solvent like dimethylformamide (DMF).[14]

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[19][20][21]

-

Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.[14]

-

Amino Acid Coupling: The Fmoc-Boc protected piperidyl amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound peptide.[22]

-

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

-

Capping (Optional): Any unreacted amines can be capped with acetic anhydride to prevent the formation of deletion sequences.

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (including the Boc group on the piperidyl amino acid) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[19]

-

Purification: The crude peptide is purified using reverse-phase HPLC.

3.2. Advantages in Drug Development

The incorporation of Fmoc-Boc protected piperidyl amino acids can bestow several advantageous properties upon a peptide therapeutic:

-

Enhanced Proteolytic Stability: The non-natural backbone structure can confer resistance to degradation by proteases, increasing the in vivo half-life of the drug.[23]

-

Improved Receptor Binding: The conformational constraint can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for the target receptor.[7]

-

Increased Cell Permeability: The more rigid and potentially more lipophilic structure can improve the ability of the peptide to cross cell membranes.[24]

PART 4: Visualizations

4.1. Chemical Structure

Caption: 2D structure of (S)-1-Boc-4-(Fmoc-amino)piperidine-2-carboxylic acid.

4.2. Orthogonal Deprotection in SPPS

Caption: Orthogonal deprotection strategy in SPPS using Fmoc-Boc protected amino acids.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

Hruby, V. J., et al. (2015). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Verma, S., & Kumar, S. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

-

Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Retrieved from [Link]

-

Jo, H., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

-

CreoSalus. (n.d.). Solid Phase Peptide Synthesis: Complete Guide. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

University of Northern Iowa. (n.d.). Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis. Retrieved from [Link]

-

Marton, J., et al. (2012). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. ResearchGate. Retrieved from [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Retrieved from [Link]

-

Liu, Y., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Slideshare. (n.d.). Global and local restrictions Peptidomimetics. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. biosynth.com [biosynth.com]

- 12. chempep.com [chempep.com]

- 13. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]

- 18. bachem.com [bachem.com]

- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 20. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]

- 21. Piperidine - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Molecule of Unique Structural Constraint and Synthetic Versatility

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid

In the landscape of modern drug discovery and peptide chemistry, the design of molecules with precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids are critical tools in this endeavor, serving as building blocks to create peptidomimetics with enhanced stability, novel secondary structures, and tailored pharmacological profiles. 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a sophisticated example of such a building block. Its structure, which incorporates a constrained piperidine ring adjacent to the amino acid backbone, offers a unique conformational rigidity that is highly desirable for influencing peptide folding and interaction with biological targets.

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid. As a Senior Application Scientist, my objective is not merely to list data but to provide a causal understanding of why these properties are critical and how they are reliably determined. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational data and the field-proven methodologies required to effectively utilize this compound in their research and development pipelines.

Molecular Structure and Inherent Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure. The title compound, 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, is a β-amino acid derivative featuring several key functional groups that dictate its overall properties.

-

β-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, the amino group is attached to the β-carbon (C3). This shifts the geometry and potential for hydrogen bonding within a peptide chain.

-

Piperidine Ring: A six-membered saturated heterocycle attached at its 3-position to the β-carbon. This bulky, non-planar ring introduces significant steric hindrance and conformational constraint.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen. It is a robust, acid-labile protecting group, ensuring the piperidine nitrogen does not interfere with reactions such as peptide coupling.

-

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group. Its key feature is its lability to mild bases (e.g., piperidine), which is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2][3][4][]

-

Chirality: The molecule possesses at least two chiral centers: the C3 of the propanoic acid backbone and the C3 of the piperidine ring. This results in the potential for multiple diastereomers. The specific stereochemistry is critical for its application and must be confirmed analytically.

The combination of the large, hydrophobic Fmoc and Boc groups with the polar carboxylic acid and amide functionalities results in an amphiphilic molecule with distinct solubility characteristics.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid. Where direct experimental data is not publicly available, values are estimated based on the properties of its constituent functional groups and analogous structures found in scientific literature and chemical supplier databases.

| Property | Value / Expected Characteristics | Significance & Scientific Rationale |

| CAS Number | 126330-90-3[6] | Provides a unique identifier for this specific chemical substance. |

| Molecular Formula | C₂₈H₃₄N₂O₆[6] | Confirmed by mass spectrometry; essential for all stoichiometric calculations. |

| Molecular Weight | 494.58 g/mol [6] | Crucial for preparing solutions of known molarity and for mass spectrometry verification. |

| Appearance | White to off-white solid | Typical appearance for purified, protected amino acid derivatives. |

| Melting Point | Expected in the range of 130-180 °C (Broad) | The melting point will likely be a range rather than a sharp point due to the potential presence of diastereomers and the large, flexible protecting groups. A wider range can indicate impurities. |

| Solubility | Soluble in DMF, NMP, Dioxane, THF, Chloroform.[1][] Limited solubility in Methanol, Ethanol.[8] Insoluble in water and non-polar solvents like hexane.[9][10] | The large, non-polar Fmoc and Boc groups dominate, rendering the molecule soluble in common organic synthesis solvents. The polar carboxylic acid is insufficient to confer aqueous solubility.[] |

| pKa (Carboxylic Acid) | Estimated: 4.0 - 5.0 | The electron-withdrawing effects of the adjacent amide and piperidine ring will slightly influence the acidity compared to a simple alkanoic acid. This value is critical for extraction and purification protocols. |

| UV Absorbance | λmax ≈ 265, 290, 301 nm | The fluorenyl group of the Fmoc moiety possesses a strong chromophore, which is extremely useful for quantitative analysis by HPLC and for monitoring the deprotection step during SPPS.[3][11] |

Experimental Protocols for Physicochemical Characterization

Trust in a chemical reagent is built upon verifiable data. The following section provides detailed, self-validating protocols for determining the key properties outlined above. The causality behind experimental choices is explained to provide a framework for adaptation and troubleshooting.

Workflow for Characterization

The logical flow for characterizing a new batch of this compound is essential for ensuring quality and consistency in research.

Caption: Workflow for Physicochemical Qualification.

Protocol for Purity Assessment by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[11] It separates the main compound from impurities based on hydrophobicity. The strong UV absorbance of the Fmoc group allows for sensitive detection.[3]

-

Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of 0.1 mg/mL.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm.[11]

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The presence of multiple peaks could indicate diastereomers or impurities. Chiral HPLC may be necessary to resolve enantiomers.[12][13]

Protocol for Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the molecular weight, validating the compound's identity.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).

-

LC Conditions: Use the same conditions as the RP-HPLC purity method. This allows for correlation of the UV peak with the mass signal.

-

MS Conditions:

-

Ionization Mode: ESI Positive. The molecule is expected to readily form protonated species [M+H]⁺ and sodium adducts [M+Na]⁺.

-

Scan Range: m/z 100 - 1000.

-

-

Data Analysis: Confirm the presence of a peak in the total ion chromatogram (TIC) that corresponds to the retention time of the main peak in the UV chromatogram. The mass spectrum for this peak should show a prominent ion at m/z 495.6 (for [M+H]⁺) and potentially 517.6 (for [M+Na]⁺).

Protocol for Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. Impurities typically depress and broaden the melting range.[14]

-

Instrumentation: A digital melting point apparatus.[15]

-

Sample Preparation:

-

Procedure:

-

Place the capillary tube in the apparatus.[14]

-

Use a rapid heating rate (e.g., 10-15 °C/min) to determine an approximate melting range.[17]

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.[16]

-

Reduce the heating rate to 1-2 °C/min.[17]

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Protocol for Solubility Profiling

Rationale: Understanding solubility is critical for reaction setup, purification, and formulation. A systematic approach using a range of solvents provides a comprehensive profile.[18]

-

Procedure:

-

Aliquot approximately 5 mg of the compound into separate, labeled vials.

-

To each vial, add 0.5 mL of a test solvent (e.g., Water, Hexane, Dichloromethane, Ethyl Acetate, Methanol, DMF).

-

Vortex each vial vigorously for 60 seconds.[19]

-

Visually inspect for dissolution. Classify as "Soluble," "Partially Soluble," or "Insoluble."[19]

-

For acid/base solubility, test solubility in 5% aqueous HCl and 5% aqueous NaOH.[20][21] Solubility in NaOH is expected due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt.

-

Protocol for Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise chemical structure and stereochemistry of a molecule.[22] Both ¹H and ¹³C NMR are required for full characterization.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often a good choice for Fmoc-amino acids as it can solubilize the compound and prevent the exchange of the carboxylic acid proton.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Expected ¹H NMR Signals:

-

Fmoc Group: A series of aromatic signals between ~7.2 and 7.9 ppm.

-

Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.

-

Piperidine and Propanoic Backbone: A complex series of aliphatic signals in the range of ~1.5 to 4.5 ppm. 2D NMR techniques (like COSY and HSQC) would be essential to assign these signals definitively.

-

Carboxylic Acid Proton: A broad singlet, typically >10 ppm (if observed in DMSO-d₆).

-

-

Data Analysis: The integration, multiplicity, and chemical shift of the signals must be consistent with the proposed structure. Advanced techniques like NOESY can be used to probe the relative stereochemistry of the chiral centers.

Conclusion: A Well-Characterized Tool for Advanced Synthesis

3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a highly functionalized building block with significant potential in peptidomimetic and drug discovery research. Its physicochemical properties are a direct consequence of its unique structure, combining the features of a β-amino acid with a constrained piperidine ring and industry-standard protecting groups. A thorough characterization, following the robust protocols detailed in this guide, is not merely an academic exercise; it is a prerequisite for reliable and reproducible science. By understanding and verifying its purity, identity, and structural integrity, researchers can confidently deploy this molecule to construct novel peptides and probes with precisely engineered conformations and functions.

References

- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids - Benchchem. (n.d.).

- Measuring the Melting Point - Westlab Canada. (2023, May 8).

- DETERMINATION OF MELTING POINTS. (n.d.).

- 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20).

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (n.d.).

- Melting point determination. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).

- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (n.d.).

- Fmoc-Protected Amino Acids: A Modern Approach to Peptide Synthesis. (n.d.).

- Overview of Fmoc Amino Acids - ChemPep. (n.d.).

- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. (n.d.).

- 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine - ChemBK. (2024, April 9).

- Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed. (n.d.).

- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).

- pKa of the Amino Acids - YouTube. (2022, January 22).

- 3-(FMOC-AMINO)-3-(1-BOC-3-PIPERIDYL)PROPANOIC ACID - ABI Chem. (n.d.).

- Fmoc Protected Amino Acids | Vector Labs. (n.d.).

- Introduction to NMR spectroscopy of proteins - Duke Computer Science. (n.d.).

- Piperidine | Solubility of Things. (n.d.).

- BOC-ON - Sigma-Aldrich. (n.d.).

- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich. (n.d.).

- Fmoc Amino Acids - BOC Sciences. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. vectorlabs.com [vectorlabs.com]

- 6. 3-(FMOC-AMINO)-3-(1-BOC-3-PIPERIDYL)PROPANOIC ACID;126330-90-3 [abichem.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. phenomenex.com [phenomenex.com]

- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chem.ws [chem.ws]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. scribd.com [scribd.com]

- 22. users.cs.duke.edu [users.cs.duke.edu]

The Piperidine Moiety: A Cornerstone for Conformational Constraint in Amino Acid Scaffolds

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of therapeutic agents frequently hinges on modulating the three-dimensional structure of bioactive molecules to enhance potency, selectivity, and pharmacokinetic profiles. Conformationally constrained amino acids are pivotal in this endeavor, serving as powerful tools to lock peptides and small molecules into their biologically active shapes.[1][2] This guide provides a comprehensive technical overview of the role of the piperidine moiety, a privileged scaffold in medicinal chemistry, as a core element in the design of such constrained amino acids.[3][4] We will explore the fundamental principles of conformational control exerted by the piperidine ring, detail robust synthetic strategies for creating these unique building blocks, and analyze their transformative applications in the development of novel peptidomimetics and therapeutics. This document is intended as a foundational resource for scientists engaged in leveraging structural constraints to overcome challenges in drug discovery.

Introduction: The Strategic Fusion of Piperidine and Amino Acids

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug design, present in a vast number of FDA-approved drugs.[4][5] Its prevalence is due to a combination of favorable physicochemical properties, synthetic tractability, and its ability to engage in crucial interactions with biological targets.[6][7] When incorporated into an amino acid structure, the piperidine ring abandons the inherent flexibility of a typical amino acid side chain, imposing a well-defined spatial arrangement of functional groups.

The core challenge in peptide-based drug development is that short, linear peptides often lack a stable three-dimensional structure in solution, leading to reduced binding affinity and susceptibility to proteolytic degradation.[1] By replacing a standard amino acid with a piperidine-based analogue, we introduce a rigid scaffold. This pre-organizes the pharmacophoric elements into a conformation that mimics the bound state of a natural ligand, reducing the entropic penalty of binding and significantly enhancing affinity and stability.[8][9] This strategy is particularly effective for targeting challenging protein-protein interactions (PPIs), which often involve large, flat interfaces ill-suited for traditional small molecule inhibitors.[2][8]

Conformational Analysis: Dictating Molecular Shape

The therapeutic efficacy of a piperidine-containing amino acid is intrinsically linked to its three-dimensional structure. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[10] The introduction of substituents, including the core amino acid functional groups (amino and carboxyl), leads to a critical conformational equilibrium between axial and equatorial positions.

Key Determinants of Conformation:

-

Steric Hindrance: Bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.

-

Electronic Effects: The nitrogen atom's lone pair and the potential for protonation introduce complex electrostatic interactions. In piperidinium salts, interactions between the positively charged nitrogen and polar substituents can stabilize the axial conformer, a phenomenon that can be counterintuitive based on sterics alone.[11]

-

Hyperconjugation: Stabilizing interactions, such as those between an axial C-F bond's σ* orbital and the anti-periplanar C-H bonds, can favor the axial orientation for electronegative substituents like fluorine.[12]

The precise conformation dictates the spatial projection of the amino and carboxyl groups, which in turn governs how the amino acid integrates into a peptide chain and interacts with its biological target.

Caption: General equilibrium between equatorial and axial conformers in a substituted piperidine ring.

Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for analyzing piperidine conformation in solution. Proton-proton coupling constants (³JHH) are particularly informative. Large coupling constants (typically 10-13 Hz) between vicinal protons indicate a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or diequatorial arrangements.[13] Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to assign complex spectra and confirm connectivity.[14]

Single-Crystal X-ray Crystallography: This technique provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and the ring's conformation.[10][15] While it offers an unambiguous snapshot, it's important to recognize that the solid-state conformation may not be the only one present in a dynamic solution environment.[16]

| Parameter | Significance for Conformational Analysis | Typical Values |

| ³J(Hax, Hax) | Vicinal coupling between two axial protons | 10 - 13 Hz |

| ³J(Hax, Heq) | Vicinal coupling between axial and equatorial protons | 2 - 5 Hz |

| ³J(Heq, Heq) | Vicinal coupling between two equatorial protons | 2 - 5 Hz |

| NOE | Nuclear Overhauser Effect | Strong signal between protons < 5 Å apart (e.g., 1,3-diaxial protons) |

| Table 1: Key ¹H NMR parameters for determining substituent orientation on a piperidine ring. |

Synthetic Strategies for Piperidine-Based Amino Acids

The synthesis of enantiomerically pure piperidine amino acids is a critical challenge that has been addressed through various innovative strategies. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

Synthesis from Chiral Pool Precursors

A highly effective strategy involves starting from readily available chiral molecules, such as amino acids. L-glutamic acid, for instance, can be transformed into enantiomerically pure 3-amino piperidine derivatives through a multi-step sequence.

Caption: A streamlined synthetic pathway to chiral piperidine amino acid precursors.

Protocol 1: Synthesis of 3-(N-Boc amino) piperidine derivative from L-Glutamic Acid[17]

This protocol is a representative example based on established literature and should be adapted and optimized for specific substrates and laboratory conditions.

-

Esterification & Protection: L-glutamic acid is first converted to its corresponding diester (e.g., dimethyl ester) using standard methods (e.g., SOCl₂ in methanol). The free amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the fully protected diester.

-

Reduction to Diol: The diester is reduced to the corresponding diol using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as ethanol. Causality: NaBH₄ is chosen for its selectivity for esters over the Boc protecting group.

-

Tosylation: The primary hydroxyl groups of the diol are converted to a better leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). This forms the ditosylate intermediate.

-

Cyclization: The ditosylate is dissolved in a polar aprotic solvent (e.g., acetonitrile), and a primary amine (R-NH₂) is added. The mixture is heated to promote intramolecular SN2 reactions, where the primary amine first displaces one tosylate group, and the newly formed secondary amine then displaces the second tosylate group to form the piperidine ring.

-

Purification: The final product is purified using column chromatography to yield the enantiomerically pure 3-(N-Boc amino) piperidine derivative.

Applications in Drug Discovery and Peptidomimetics

The incorporation of piperidine-based amino acids into peptides or small molecules has yielded significant advances across multiple therapeutic areas. The rigid scaffold serves to enhance biological activity and improve drug-like properties.

Peptidomimetics and Enzyme Inhibition

Piperidine scaffolds are excellent mimics of peptide turns and loops.[17] By replacing a flexible portion of a peptide ligand with a rigid piperidine amino acid, the resulting peptidomimetic can lock into the bioactive conformation required for target binding. This has been successfully applied to the design of inhibitors for various enzyme classes, including aspartic peptidases and cholinesterases.[3][18] For example, Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that inhibits acetylcholinesterase.[5][19]

| Compound Series | Target Enzyme | Key Advantage of Piperidine Moiety | IC₅₀ / Potency | Reference |

| Donepezil | Acetylcholinesterase (AChE) | Orients key aromatic groups for optimal binding in the active site. | 5.7 nM | [3] |

| 3-alkoxy-4-arylpiperidines | Aspartic Peptidases (e.g., Renin) | Acts as a non-peptide mimic of the peptide backbone, enhancing stability. | Varies by analogue | [18] |

| Piperine Derivatives | Monoamine Oxidase (MAO-A/B) | The piperidine ring interacts with residues at the enzyme's entrance cavity. | Sub-micromolar range | [20][21] |

| Table 2: Examples of piperidine-containing molecules as potent enzyme inhibitors. |

Enhancing Pharmacokinetic Properties

Beyond enhancing potency, the piperidine moiety often improves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[7]

-

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to linear peptide backbones.[7]

-

Solubility and Permeability: The nitrogen atom can be protonated at physiological pH, which can improve aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned by modifying substituents on the piperidine ring to achieve a balance that allows for effective membrane permeability.[6][12]

Sources

- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 2. insightaceanalytic.com [insightaceanalytic.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 9. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 20. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc and Boc Orthogonal Protection

Abstract

In the intricate landscape of peptide synthesis and drug development, the strategic selection of protecting groups is a critical determinant of success. This guide provides a comprehensive technical analysis of the two predominant orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS): the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) methodologies. Moving beyond a mere recitation of protocols, this document delves into the fundamental chemical principles, mechanistic underpinnings, and field-proven insights that govern the application of these techniques. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in the chemical synthesis of peptides.

The Imperative of Protection in Stepwise Peptide Synthesis

The synthesis of a peptide is a methodical process of forming amide bonds between amino acids in a precise, predetermined sequence.[1] To prevent chaotic polymerization and unwanted side reactions, the reactive functional groups of the amino acids—primarily the α-amino group and any reactive side chains—must be temporarily masked or "protected".[][3] This foundational principle ensures the regioselective formation of the desired peptide bond.[4]

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[5][6] The success of SPPS hinges on the cyclical removal of the temporary α-amino protecting group, followed by the coupling of the next protected amino acid in the sequence.[7] The choice of this temporary protecting group dictates the entire synthetic strategy.[4]

The Two Pillars of SPPS: Fmoc and Boc Chemistry

Modern peptide synthesis is dominated by two distinct, yet powerful, strategies defined by the α-amino protecting group employed: the base-labile Fmoc group and the acid-labile Boc group.[][4]

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy has become the most widely adopted approach in contemporary SPPS, largely due to its milder reaction conditions and true orthogonality.[4][8][9]

-

α-Amino Protection: The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[10]

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, predominantly based on the tert-butyl (tBu) cation (e.g., tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group).[11][12]

The Fmoc group is characterized by its planar fluorenyl ring system.[13] This structure renders the proton on the 9-position of the fluorene ring acidic, making it susceptible to removal by a weak base.[14]

Caption: Chemical structure of the Fmoc protecting group.

Fmoc removal is a classic example of a β-elimination reaction.[10] It is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[3][15]

The mechanism proceeds in two main steps:

-

Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[16]

-

β-Elimination: This abstraction initiates an E1cB elimination, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine via a carbamic acid intermediate that rapidly decarboxylates.[17] The piperidine then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[14][16]

Caption: Mechanism of Fmoc deprotection by piperidine.

A key advantage of the Fmoc group is that the fluorenyl moiety absorbs UV light (~300 nm), allowing for real-time spectrophotometric monitoring of the deprotection step to ensure its completion.[10][14]

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, pioneered by Merrifield, was the foundational method for SPPS.[4] While less common now for routine synthesis, it remains highly valuable for specific applications, particularly for synthesizing long or hydrophobic peptides prone to aggregation.[8][18]

-

α-Amino Protection: The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.[7]

-

Side-Chain Protection: Reactive side chains are protected by groups that are stable to the Boc removal conditions but can be cleaved by very strong acids. These are typically benzyl (Bzl)-based ethers and esters.[4]

The tert-butoxycarbonyl (Boc) group is a carbamate that is readily cleaved under acidic conditions due to the stability of the resulting tert-butyl cation.[19][20]

Caption: Chemical structure of the Boc protecting group.

Boc removal is an acid-catalyzed elimination process, typically performed using a strong acid like trifluoroacetic acid (TFA), often in a solution of dichloromethane (DCM).[21][22][23]

The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[21][22]

-

Carbocation Formation: This protonation destabilizes the group, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[21][24]

-

Decarboxylation & Neutralization: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[22] The newly exposed amine is then protonated by the excess TFA, forming a trifluoroacetate salt.[7] This salt must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), before the next coupling step can proceed.[7]

Caption: Mechanism of Boc deprotection by TFA and subsequent neutralization.

A critical consideration in Boc chemistry is the reactive nature of the tert-butyl cation generated during deprotection.[22] This electrophile can alkylate nucleophilic side chains, such as those of Tryptophan, Methionine, Cysteine, and Tyrosine.[22] To prevent these side reactions, "scavengers" (e.g., triisopropylsilane (TIS), water, anisole) are included in the deprotection and final cleavage cocktails to trap the carbocations.[22]

The Principle of Orthogonal Protection

The true power of these strategies lies in the concept of orthogonal protection .[25] This principle dictates the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[11][26]

-

Fmoc/tBu Strategy (Fully Orthogonal): This is a truly orthogonal system.[7] The α-amino Fmoc group is removed by a mild base (piperidine), while the tBu-based side-chain protecting groups are stable to base but are removed by acid (TFA).[9][11] This allows for selective deprotection with high fidelity.

-

Boc/Bzl Strategy (Quasi-Orthogonal): This system is not fully orthogonal, as both the α-amino Boc group and the Bzl-based side-chain protecting groups are acid-labile.[7][27] However, it is practically effective because their acid lability differs significantly. The Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the Bzl groups require much stronger acids (e.g., anhydrous HF or TFMSA) for cleavage.[4][7]

Caption: Orthogonal protection schemes in Fmoc and Boc SPPS.

Comparative Analysis: Fmoc vs. Boc

The choice between Fmoc and Boc strategies is dictated by the specific peptide sequence, desired post-translational modifications, and available laboratory infrastructure.[8]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Causality |

| α-Amino Deprotection | Mild base (e.g., 20% piperidine in DMF)[4] | Strong acid (e.g., TFA in DCM)[4] | Base lability of Fmoc vs. acid lability of Boc dictates reagent choice. |

| Side-Chain Protection | Acid-labile (tBu-based)[4] | Very strong acid-labile (Bzl-based)[4] | Must be stable to the respective α-amino deprotection conditions. |

| Final Cleavage | TFA[4] | Anhydrous HF or TFMSA[3] | Fmoc strategy uses TFA for simultaneous side-chain deprotection and resin cleavage. Boc requires highly corrosive acids. |

| Orthogonality | Fully orthogonal[7][18] | Not fully orthogonal[4] | Deprotection conditions for α-amino and side-chain groups are chemically distinct in Fmoc strategy. |

| Automation | Easily automated[3] | More complex due to corrosive reagents[4] | Milder reagents and simpler waste streams in Fmoc-SPPS are more amenable to automation. |

| Compatibility | Good for acid-sensitive peptides (e.g., phosphopeptides, glycopeptides)[9] | Advantageous for hydrophobic, aggregation-prone sequences[8][18] | Milder conditions of Fmoc preserve sensitive modifications. Acidic deprotection in Boc chemistry protonates the N-terminus, reducing aggregation. |

| Safety & Equipment | Relatively safe; standard lab equipment[3] | Requires specialized equipment (e.g., Teflon apparatus for HF) due to highly corrosive reagents[9] | The use of hazardous acids like HF in Boc-SPPS necessitates stringent safety protocols and specialized hardware. |

| Cost | Fmoc-amino acids are generally more expensive[] | Boc-amino acids are generally less expensive[] | The synthesis cost of the Boc group itself is lower. |

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, where the rationale behind each step is clarified to ensure technical understanding and successful execution.

Generalized Fmoc-SPPS Cycle

This workflow illustrates the iterative process for adding one amino acid.

Caption: The iterative workflow of Fmoc-SPPS.

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-amino acid-loaded resin in a suitable solvent (e.g., DMF) for 30-60 minutes.

-

Causality: This step is crucial to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and solvents.

-

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[28]

-

Causality: This removes the N-terminal Fmoc group, exposing the free amine for the subsequent coupling reaction.[3]

-

-

Washing: Thoroughly wash the resin with DMF followed by DCM to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Causality: Incomplete washing will result in the neutralization of the subsequent activated amino acid by residual base, leading to failed coupling. A Kaiser test can be performed to confirm the presence of the free primary amine.[3]

-

-

Amino Acid Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIEA) in DMF. Allow the reaction to proceed for 30-60 minutes.[]

-

Causality: The activator converts the carboxylic acid of the incoming amino acid into a highly reactive species (e.g., an active ester), which then rapidly reacts with the free amine on the resin-bound peptide to form the amide bond. The base maintains the necessary pH for the reaction.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[4]

-

Causality: This purifies the resin-bound peptide, preparing it for the next deprotection cycle.

-

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the desired sequence.

-

Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., 2.5% water, 2.5% TIS), for 2-4 hours.[5][8]

-

Causality: The strong acid simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. Scavengers prevent side reactions. The crude peptide is then precipitated, washed, and purified.

-

Generalized Boc-SPPS Cycle

This workflow illustrates the iterative process for adding one amino acid using the Boc strategy.

Step-by-Step Methodology:

-

Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM.

-

Causality: Ensures accessibility of reactive sites within the resin beads.

-

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 5-30 minutes.[28]

-

Causality: The strong acid cleaves the N-terminal Boc group, exposing the amine as its TFA salt.[7]

-

-

Washing: Wash the resin with DCM to remove excess TFA.[28]

-

Causality: Prepares the resin for the neutralization step.

-

-

Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM to neutralize the TFA salt and generate the free amine.[7][28]

-

Causality: The coupling reaction requires a free, nucleophilic amine. The TFA salt is unreactive. This step must be performed thoroughly.

-

-

Washing: Wash the resin with DCM to remove excess DIEA and its salt.

-

Causality: Residual base can interfere with the subsequent activation step.

-

-

Amino Acid Coupling: Add the next Boc-protected amino acid, pre-activated with a coupling reagent (e.g., DCC/HOBt or HBTU), in a suitable solvent.

-

Causality: The activated amino acid reacts with the free amine to form the peptide bond. In situ neutralization protocols, where coupling reagents are added during the neutralization step, can be advantageous for difficult sequences.[18]

-

-

Washing: Wash the resin with DCM and DMF to remove byproducts and unreacted reagents.

-

Causality: Purifies the resin-bound peptide for the next cycle.

-

-

Repeat Cycle: Repeat steps 2-7 for each amino acid in the sequence.

-

Final Cleavage: Treat the resin with a very strong acid, such as anhydrous HF or TFMSA, in the presence of scavengers (e.g., anisole) at low temperature (e.g., 0 °C) for 1-2 hours.[18]

-

Causality: This harsh step cleaves the peptide from the resin and removes the stable Bzl-based side-chain protecting groups. This requires specialized, corrosion-resistant equipment.

-

Conclusion: A Strategic Choice

The selection between Fmoc and Boc orthogonal protection strategies is a critical decision in peptide synthesis, with profound implications for efficiency, purity, and compatibility with complex molecular architectures. The Fmoc/tBu strategy, with its mild conditions and true orthogonality, has rightfully become the dominant method for routine, automated peptide synthesis and for peptides bearing acid-sensitive modifications.[8][9] However, the classic Boc/Bzl strategy remains an indispensable tool, offering distinct advantages for the synthesis of long, aggregation-prone sequences where its acidic deprotection conditions can enhance solvation and improve yields.[18]

A deep, mechanistic understanding of both chemistries, as detailed in this guide, empowers the research scientist and drug development professional to move beyond rote protocol execution. It enables informed, strategic decisions, allowing for the rational selection of the optimal synthetic pathway tailored to the unique challenges presented by each target peptide.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(11), 541-552. [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]

-

Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

-

ResearchGate. (n.d.). Chemical structure of Boc-protecting group. [Link]

-

Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Gyros Protein Technologies. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

-

Biotage. (2023, January 31). What is solid phase peptide synthesis?. [Link]

-

Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1755. [Link]

-

ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. [Link]

-

ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... [Link]

-

Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

-

ResearchGate. (n.d.). a) Chemical structure of Fmoc‐protected amino acid eutectogelators. A:.... [Link]

-

Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]

Sources

- 1. jpt.com [jpt.com]

- 3. lifetein.com [lifetein.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 6. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfachemic.com [alfachemic.com]

- 13. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. researchgate.net [researchgate.net]

- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 21. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biosynth.com [biosynth.com]

- 28. peptide.com [peptide.com]

The Strategic Integration of Constrained β-Amino Acids in Peptidomimetic Design: A Technical Guide

Abstract